N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Description
This compound features a 2,3-dihydro-1,3-benzothiazole core with a (2Z)-configuration, indicating the geometry of the exocyclic double bond. Key substituents include:
- 5,7-Dimethyl groups on the benzothiazole ring.
- A prop-2-yn-1-yl (propargyl) group at position 3.
- A propanamide moiety linked to the benzothiazol-2-ylidene nitrogen.
The methyl groups likely influence steric and electronic properties .
Properties
IUPAC Name |
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-5-7-17-12-9-10(3)8-11(4)14(12)19-15(17)16-13(18)6-2/h1,8-9H,6-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUKTRJXPYKAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=CC(=CC(=C2S1)C)C)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide exerts its effects involves interactions with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. Additionally, the compound may interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Core Heterocycles and Functional Groups
Key Observations :
- The target compound’s benzothiazole core differs from triazole () and benzodithiazine () systems, impacting electronic properties and reactivity.
- The propargyl group is unique to the target compound but shares reactivity with alkynes used in 1,3-dipolar cycloadditions (e.g., ’s synthesis of triazoles) .
- Amide groups are common across analogs but vary in substitution (e.g., phenylacetamide in vs. propanamide in the target compound).
Key Observations :
- The target compound likely requires amide coupling (similar to ) and heterocyclic ring formation.
- Click chemistry () could be applied to functionalize the propargyl group post-synthesis .
Spectral and Physicochemical Properties
Table 3: Spectral Data Comparison
Biological Activity
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a complex organic compound featuring a benzothiazole core known for its diverse biological activities. This compound's unique structural attributes suggest potential applications in medicinal chemistry, particularly due to its interaction with various biological targets.
Structural Characteristics
The compound integrates:
- Benzothiazole Core : Recognized for its pharmacological effects.
- Propargyl Group : May enhance biological activity through unique interactions.
This combination is expected to contribute to its efficacy in drug development.
Biological Activities
The biological activities of this compound are primarily attributed to its benzothiazole structure. Compounds with this core have demonstrated various pharmacological effects:
- Antioxidant Activity : The compound may exhibit antioxidant properties, which are crucial for combating oxidative stress.
- Antimicrobial Potential : Benzothiazole derivatives have been linked to antimicrobial activities against various pathogens.
- Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
Research Findings and Case Studies
Several studies have explored the biological activity of benzothiazole derivatives, providing insights into the potential of this compound:
Table 1: Summary of Biological Activities
Case Study: Antioxidant and Antiproliferative Properties
A study focusing on benzothiazole derivatives reported that compounds with similar structures exhibited significant antioxidant activity through DPPH and FRAP assays. These findings suggest that N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-y)-2,3-dihydro-1,3-benzothiazol-2-yli-dene]propanamide may also possess similar capabilities, potentially making it a candidate for further investigation in cancer therapy.
Synthesis and Characterization
The synthesis of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-y)-2,3-dihydro -1,3-benzothiazol -2-yli-dene]propanamide involves several key steps:
- Formation of Benzothiazole Core : Cyclization of 2-amino-thiophenol with an aldehyde or ketone.
- Alkylation : Reaction with propargyl bromide.
- Amidation : Coupling with appropriate amine derivatives.
These synthetic routes highlight the complexity and potential for modification to enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
